molecular formula C7H9BO5 B591726 (5-(Ethoxycarbonyl)furan-2-yl)boronic acid CAS No. 1150114-44-5

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Cat. No.: B591726
CAS No.: 1150114-44-5
M. Wt: 183.954
InChI Key: USBGGMMAQCIWDL-UHFFFAOYSA-N
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Description

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is an organic compound with the molecular formula C7H9BO5. It is a boronic acid derivative featuring a furan ring substituted with an ethoxycarbonyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the palladium-catalyzed borylation of 5-(ethoxycarbonyl)furan using bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGGMMAQCIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675075
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-44-5
Record name 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Ethoxycarbonyl)furan-2-boronic acid
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